Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with cyclohexanone in the presence of a base, followed by cyclization and oxidation . The reaction conditions typically include the use of a strong base such as sodium ethoxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexene derivatives, which can be further utilized in organic synthesis .
Scientific Research Applications
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The ester and ketone groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-hydroxycyclohex-2-ene-1,1-dicarboxylate: A reduced form of the compound with a hydroxyl group instead of a ketone.
Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A similar compound with a saturated cyclohexane ring.
Diethyl 4-oxocyclopent-2-ene-1,1-dicarboxylate: A related compound with a cyclopentene ring instead of a cyclohexene ring.
Uniqueness
Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate is unique due to its specific structural features, including the presence of both ester and ketone groups on a cyclohexene ring. This combination of functional groups provides distinct reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-9(13)6-8-12/h5,7H,3-4,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOLWTUFPPXVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454356 | |
Record name | Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64836-82-4 | |
Record name | Diethyl 4-oxocyclohex-2-ene-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90454356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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